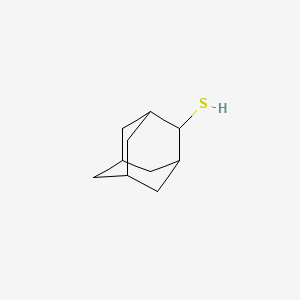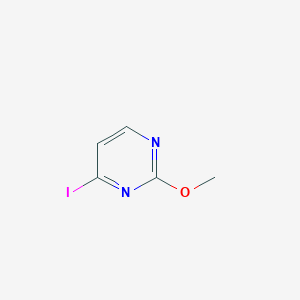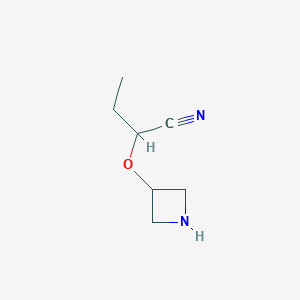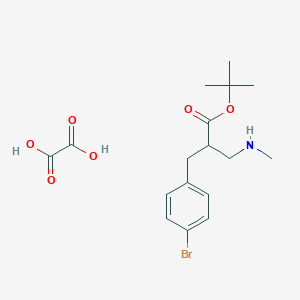
(E)-ethyl 3-(4-ethylphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(4-ethylphenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an acrylate moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate typically involves the esterification of 3-(4-ethylphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of (meth)acryloyl acid chloride and the corresponding alcohols in a scalable laboratory process platform . This method allows for the efficient and large-scale production of acrylate monomers.
化学反应分析
Types of Reactions
(E)-ethyl 3-(4-ethylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of 3-(4-ethylphenyl)acrylic acid or 3-(4-ethylphenyl)acetone.
Reduction: Formation of ethyl 3-(4-ethylphenyl)propanoate.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.
科学研究应用
(E)-ethyl 3-(4-ethylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of (E)-ethyl 3-(4-ethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and stability. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Ethyl (E)-3-(4-chlorophenyl)acrylate: Similar in structure but with a chlorine substituent on the phenyl ring.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with a methoxy group on the phenyl ring.
Uniqueness
(E)-ethyl 3-(4-ethylphenyl)acrylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other acrylates and contributes to its specific applications in various fields.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-ethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+ |
InChI 键 |
NXQYAHYRAUTZPE-MDZDMXLPSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)OCC |
规范 SMILES |
CCC1=CC=C(C=C1)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)




![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)



![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)


